molecular formula C26H36O6 B13857949 21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide

21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide

Cat. No.: B13857949
M. Wt: 444.6 g/mol
InChI Key: FKRVBKYCWGVEGZ-NJNPOCPVSA-N
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Description

21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide is a synthetic glucocorticoid compound. It is a derivative of beclomethasone, a corticosteroid used for its anti-inflammatory and immunosuppressive properties. This compound is primarily used in research settings to study the effects and mechanisms of glucocorticoids.

Preparation Methods

The synthesis of 21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide involves multiple steps, starting from beclomethasone. The key steps include the introduction of the 1-ethoxyethyl group and the formation of the 9,11-epoxide ring. The reaction conditions typically involve the use of organic solvents and catalysts to facilitate the reactions. Industrial production methods are similar but are scaled up to produce larger quantities of the compound .

Chemical Reactions Analysis

21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. .

Scientific Research Applications

21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide is used in various scientific research applications, including:

    Chemistry: It is used to study the chemical properties and reactions of glucocorticoids.

    Biology: It is used to investigate the biological effects of glucocorticoids on cells and tissues.

    Medicine: It is used to study the therapeutic potential of glucocorticoids in treating inflammatory and autoimmune diseases.

    Industry: It is used in the development of new glucocorticoid-based drugs and formulations .

Mechanism of Action

The mechanism of action of 21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide involves binding to glucocorticoid receptors in cells. This binding activates the receptor, which then translocates to the nucleus and regulates the expression of specific genes. The molecular targets and pathways involved include the suppression of pro-inflammatory cytokines and the activation of anti-inflammatory genes .

Comparison with Similar Compounds

21-(1-Ethoxyethyl) Beclomethasone 9,11-Epoxide is similar to other glucocorticoids, such as betamethasone and flumethasone. it is unique in its specific chemical structure, which includes the 1-ethoxyethyl group and the 9,11-epoxide ring. This unique structure may confer different pharmacokinetic and pharmacodynamic properties compared to other glucocorticoids .

Similar Compounds

Properties

Molecular Formula

C26H36O6

Molecular Weight

444.6 g/mol

IUPAC Name

(1R,2S,10S,11S,13S,14R,15S,17R)-14-[2-(1-ethoxyethoxy)acetyl]-14-hydroxy-2,13,15-trimethyl-18-oxapentacyclo[8.8.0.01,17.02,7.011,15]octadeca-3,6-dien-5-one

InChI

InChI=1S/C26H36O6/c1-6-30-16(3)31-14-21(28)25(29)15(2)11-20-19-8-7-17-12-18(27)9-10-23(17,4)26(19)22(32-26)13-24(20,25)5/h9-10,12,15-16,19-20,22,29H,6-8,11,13-14H2,1-5H3/t15-,16?,19-,20-,22+,23-,24-,25-,26-/m0/s1

InChI Key

FKRVBKYCWGVEGZ-NJNPOCPVSA-N

Isomeric SMILES

CCOC(C)OCC(=O)[C@]1([C@H](C[C@@H]2[C@@]1(C[C@@H]3[C@]4([C@H]2CCC5=CC(=O)C=C[C@@]54C)O3)C)C)O

Canonical SMILES

CCOC(C)OCC(=O)C1(C(CC2C1(CC3C4(C2CCC5=CC(=O)C=CC54C)O3)C)C)O

Origin of Product

United States

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